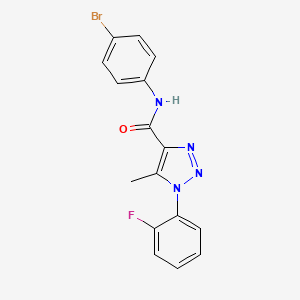

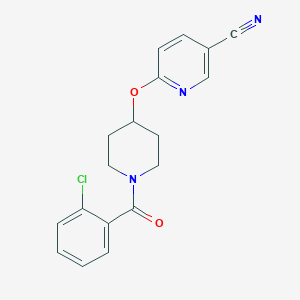

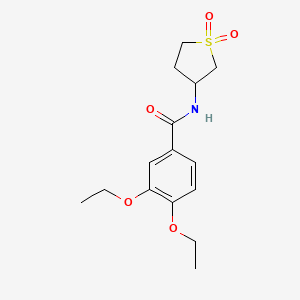

N-(4-hydroxyphenyl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-hydroxyphenyl)-3-nitrobenzamide is a chemical compound that has been studied for various applications. It is also known as N-(4-Hydroxyphenyl)glycine . It is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .

Synthesis Analysis

The synthesis of N-(4-hydroxyphenyl)-3-nitrobenzamide involves several steps. One method involves treating p-aminophenol with chloracetic acid in a solvent . Another method involves the use of a Pd(II) complex and nitrobenzene in a solvent .Molecular Structure Analysis

The molecular structure of N-(4-hydroxyphenyl)-3-nitrobenzamide can be analyzed using various techniques such as FTIR, 1H NMR, and 13C NMR . The molecular formula is C10H7NO3, with an average mass of 189.167 Da and a monoisotopic mass of 189.042587 Da .Chemical Reactions Analysis

N-(4-hydroxyphenyl)-3-nitrobenzamide can undergo various chemical reactions. For instance, it can be functionalized with acryloyl, methacryloyl, allyl, propargyl, and cyanate groups . The thermal curing behaviors of the monomers and thermal stabilities of the polymers can be studied using thermal analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-hydroxyphenyl)-3-nitrobenzamide can be analyzed using various techniques. For instance, its solubility in various solvents can be determined . It has been found that the introduction of polymerizable groups shifts the curing exotherm to low temperatures .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

4-HPR has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . A study evaluated the in vivo exposure profile of a 4-HPR dosage regime previously shown to be effective in a mouse model of severe dengue virus (DENV) infection . The study suggested that effective plasma concentrations could be achieved with the clinical formulation, while novel lipid-based formulations achieved > 3-fold improvement .

Cancer Treatment

It is widely reported that 4-HPR inhibits in vitro several types of tumors, including cancer cell lines resistant to ATRA, at 1–10 µM concentrations . Studies in rats and mice have confirmed the potent anticancer effects of 4-HPR .

Pharmaceutical Applications

N-(4-hydroxyphenyl)acetamide, commonly named paracetamol or acetaminophen, is a target molecule for many industries that produce chemicals for pharmaceutical applications . The industrial processes, however, use multistep procedures with low overall yield and/or severe drawbacks and problems in terms of sustainability .

Wirkmechanismus

Target of Action

N-(4-hydroxyphenyl)-3-nitrobenzamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . Fenretinide has been investigated for potential use in the treatment of cancer . It inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

Fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . An important feature of Fenretinide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, Fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

It is known that fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ros), resulting in cell death through apoptosis and/or necrosis .

Pharmacokinetics

It is known that fenretinide has a large apparent volume of distribution . The terminal half-life of Fenretinide is approximately 12 hours .

Result of Action

The result of Fenretinide’s action is the inhibition of cell growth and the induction of apoptosis in cancer cells . This leads to a reduction in tumor size and potentially the prevention of cancer progression.

Action Environment

The action of N-(4-hydroxyphenyl)-3-nitrobenzamide can be influenced by environmental factors. For example, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the environment in which the drug is stored and administered can significantly impact its action, efficacy, and stability.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-hydroxyphenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-12-6-4-10(5-7-12)14-13(17)9-2-1-3-11(8-9)15(18)19/h1-8,16H,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMFVSAMUVRYHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B2378032.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2378039.png)

![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2378041.png)

![N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2378045.png)

![N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2378047.png)